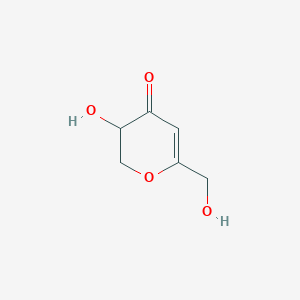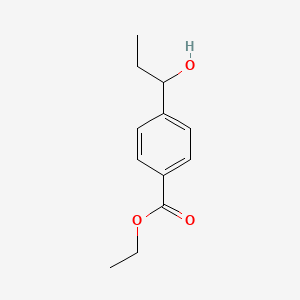
Ethyl 4-(1-hydroxypropyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(1-hydroxypropyl)benzoate is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid, where the ethyl ester is substituted at the para position with a 1-hydroxypropyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(1-hydroxypropyl)benzoate typically involves the esterification of 4-(1-hydroxypropyl)benzoic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Common catalysts used include sulfuric acid or cation exchange resins .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Modified clay can be used as a solid acid catalyst to improve the conversion rate and minimize environmental impact .
化学反応の分析
Types of Reactions: Ethyl 4-(1-hydroxypropyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of 4-(1-oxopropyl)benzoic acid.
Reduction: Formation of 4-(1-hydroxypropyl)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the electrophile used
科学的研究の応用
Ethyl 4-(1-hydroxypropyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
作用機序
The mechanism of action of ethyl 4-(1-hydroxypropyl)benzoate is primarily related to its interaction with biological membranes. It can modulate the activity of ion channels, particularly sodium channels, which are crucial for nerve impulse conduction. By binding to specific sites on these channels, it can inhibit the passage of sodium ions, thereby exerting a local anesthetic effect .
類似化合物との比較
Benzocaine: Another benzoate ester used as a local anesthetic.
Procaine: A benzoate derivative with similar anesthetic properties.
Tetracaine: A more potent local anesthetic with a similar structure.
Uniqueness: Ethyl 4-(1-hydroxypropyl)benzoate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. Its hydroxyl group enhances its solubility and reactivity compared to other benzoate esters .
特性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC名 |
ethyl 4-(1-hydroxypropyl)benzoate |
InChI |
InChI=1S/C12H16O3/c1-3-11(13)9-5-7-10(8-6-9)12(14)15-4-2/h5-8,11,13H,3-4H2,1-2H3 |
InChIキー |
DTTSRNBCKONNSB-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=C(C=C1)C(=O)OCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


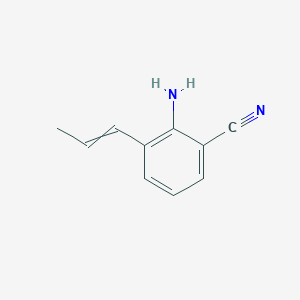

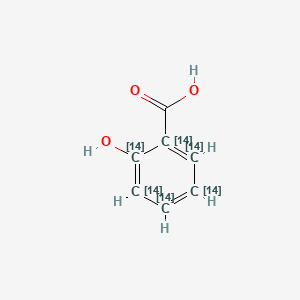
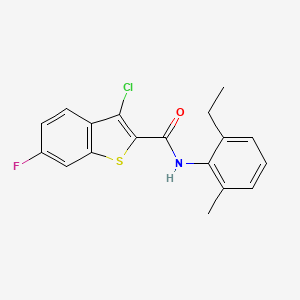
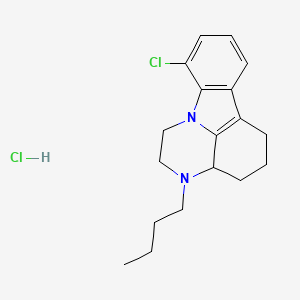
![3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B13805453.png)

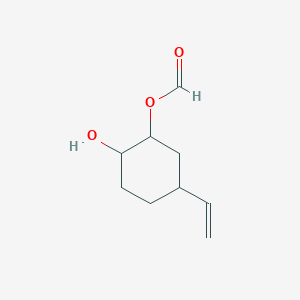
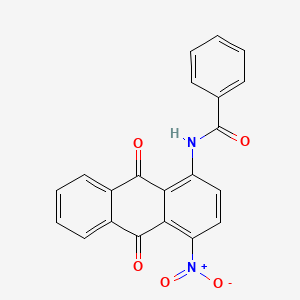

![2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13805503.png)
![Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid](/img/structure/B13805506.png)

